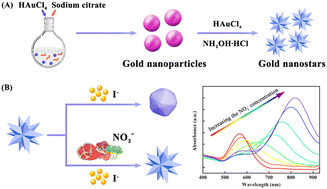Sensitive and multicolor detection of nitrite based on iodide-mediated etching of gold nanostars†
Chemical Communications Pub Date: 2022-10-27 DOI: 10.1039/D2CC05421C
Abstract
Excessive intake of nitrite is a serious risk to human health. Research on the method of detecting nitrite in food is of great significance to avoid this issue. In this work, we report a colorimetric method based on iodide-mediated etching of gold nanostars (Au NSs) for the determination of nitrite with high selectivity and sensitivity. In the presence of iodide, the strong affinity between iodide and Au NSs results in the rapid etching of Au NSs into spherical gold nanoparticles, resulting in significant changes in the surface plasmon resonance (SPR) spectrum and the solution color. Because nitrite can oxidize iodide under acidic conditions, the etching degree of Au NSs could be controlled by adding different nitrite concentrations to consume iodide, leading to quantitative detection of nitrite. Under the optimal conditions, nitrite exhibits a good linear relationship with the absorption ratio (A820 nm/A570 nm) in the concentration range of 2–300 μM, with a detection limit of 0.4 μM. The as-proposed method was successfully applied to determination of nitrite in cabbage and sausage, and the results showed good reproducibility and accuracy.


Recommended Literature
- [1] Small molecule–protein interactions in branch migration thermodynamics: modelling and application in the homogeneous detection of proteins and small molecules†
- [2] Morphological evolution of noble metal nanoparticles in chloroform: mechanism of switching on/off by protic species†
- [3] Front cover
- [4] Thicket-like PbTe microstructures built up of plentiful nanoflakes: a facile preparation, characterization and influencing factors
- [5] Structure–solid-state CPMAS 13C NMR correlation in palladacycle solvates (pseudo-polymorphs) with a transformation from Z′ = 1 to Z′ = 2†
- [6] UVA/Vis-induced nitrous acid formation on polyphenolic films exposed to gaseous NO2†
- [7] Development and characterization of a microfluidic chamber incorporating fluid ports with active suction for localized chemical stimulation of brain slices
- [8] Determination of copper in composite biomaterials by capillary electrophoresis: an UV-direct method based on in situ complex formation
- [9] Mass spectrometer studies of Al + H2O reactions in effusion cells and in atmospheric H2+ O2 flames
- [10] Catalyzed KSiH3 as a reversible hydrogen storage material†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 181705-93-1









